1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine hydrochloride
CAS No.: 1240527-45-0
Cat. No.: VC3362619
Molecular Formula: C12H16Cl2N4
Molecular Weight: 287.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240527-45-0 |
|---|---|
| Molecular Formula | C12H16Cl2N4 |
| Molecular Weight | 287.19 g/mol |
| IUPAC Name | 6-chloro-2-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine;hydrochloride |
| Standard InChI | InChI=1S/C12H15ClN4.ClH/c13-10-1-2-12-15-11(9-17(12)7-10)8-16-5-3-14-4-6-16;/h1-2,7,9,14H,3-6,8H2;1H |
| Standard InChI Key | RVXFCWFHRASCOH-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)CC2=CN3C=C(C=CC3=N2)Cl.Cl |
| Canonical SMILES | C1CN(CCN1)CC2=CN3C=C(C=CC3=N2)Cl.Cl |
Introduction
1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine hydrochloride is a chemical compound that has garnered attention in various scientific and pharmaceutical contexts. This article aims to provide a comprehensive overview of the compound, including its chemical properties, potential applications, and relevant research findings.
2.1. Chemical Formula and Molecular Weight
The compound's chemical formula is not explicitly provided in the search results for the piperazine hydrochloride version, but for a similar compound, 1-({6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane dihydrochloride, the formula is C13H19Cl3N4 with a molecular weight of 337.68 g/mol . For the piperazine hydrochloride, we can infer a similar structure but with a piperazine ring instead of diazepane.
2.2. Synonyms and Identifiers
While specific identifiers for the piperazine hydrochloride version are not detailed in the search results, compounds with similar structures often have PubChem IDs and other identifiers for tracking and research purposes.
3.2. Chemical Synthesis
The synthesis of such compounds typically involves the reaction of imidazopyridine derivatives with piperazine or similar amines, followed by hydrochloride salt formation. Detailed synthesis protocols are not provided in the search results.
Data Tables
Given the lack of specific data for 1-({6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine hydrochloride, we can create a table based on related compounds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume